molecular formula C13H14BrN3O B12521208 4-bromo-N-(5-propyl-1H-pyrazol-3-yl)benzamide CAS No. 714230-82-7

4-bromo-N-(5-propyl-1H-pyrazol-3-yl)benzamide

Cat. No.: B12521208
CAS No.: 714230-82-7
M. Wt: 308.17 g/mol
InChI Key: LCTGDIGFDXPBRR-UHFFFAOYSA-N
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Description

4-bromo-N-(5-propyl-1H-pyrazol-3-yl)benzamide is a compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(5-propyl-1H-pyrazol-3-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(5-propyl-1H-pyrazol-3-yl)benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-pyrazole derivative, while coupling reactions could yield biaryl or heteroaryl derivatives .

Mechanism of Action

The mechanism of action of 4-bromo-N-(5-propyl-1H-pyrazol-3-yl)benzamide would depend on its specific application. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be identified through experimental studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the bromine atom and the benzamide moiety in 4-bromo-N-(5-propyl-1H-pyrazol-3-yl)benzamide makes it unique. The bromine atom allows for further functionalization through substitution reactions, while the benzamide moiety can interact with biological targets, making it a versatile compound for various applications .

Properties

CAS No.

714230-82-7

Molecular Formula

C13H14BrN3O

Molecular Weight

308.17 g/mol

IUPAC Name

4-bromo-N-(5-propyl-1H-pyrazol-3-yl)benzamide

InChI

InChI=1S/C13H14BrN3O/c1-2-3-11-8-12(17-16-11)15-13(18)9-4-6-10(14)7-5-9/h4-8H,2-3H2,1H3,(H2,15,16,17,18)

InChI Key

LCTGDIGFDXPBRR-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=NN1)NC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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